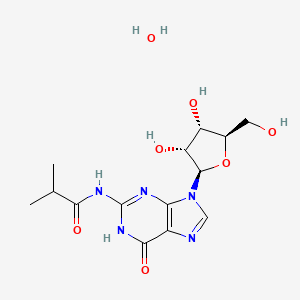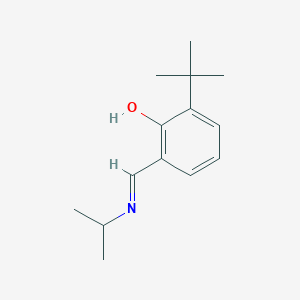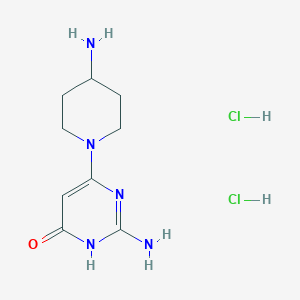
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% (5-DCP-2-H) is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms. 5-DCP-2-H is a colorless solid and is used in a variety of scientific research applications. It is commercially available in 95% purity, meaning that it contains 95% of the desired compound and 5% of other impurities.
Aplicaciones Científicas De Investigación
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes, to study the biochemical and physiological effects of drugs, and to study the effects of environmental pollutants on living organisms. It has also been used to study the structure and function of proteins, and to study the structure and function of DNA and RNA.
Mecanismo De Acción
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. It has been used to study the mechanism of action of various enzymes, including proteases, phosphatases, and kinases.
Biochemical and Physiological Effects
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been used to study the biochemical and physiological effects of drugs. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, the endocrine system, and the immune system. It has also been used to study the effects of drugs on cell growth and differentiation, as well as on gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments is that it is commercially available in 95% purity. This makes it easy to obtain and use in experiments. However, one of the limitations of using 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% is that it is not very stable, and it may degrade over time. This can lead to inaccurate results and may require the use of more stringent storage conditions.
Direcciones Futuras
In the future, 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% may be used to study the effects of drugs on cancer cells and to study the effects of environmental pollutants on living organisms. It may also be used to study the structure and function of proteins, DNA, and RNA. Additionally, it may be used to study the mechanism of action of enzymes, as well as to study the biochemical and physiological effects of drugs. Finally, 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% may be used to develop new drugs and to develop new methods for drug delivery.
Métodos De Síntesis
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% can be synthesized from the reaction of 2,4-dichlorophenol and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in aqueous solution at room temperature. The reaction is complete in a few hours and yields 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in 95% purity.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-2-8(9(12)3-7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOGPWXEOXKGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544847 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
CAS RN |
103824-18-6 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)



![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)







